5-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
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Overview
Description
Scientific Research Applications
5-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate typically involves the reaction of 5-chloro-2-nitroaniline with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but generally involve steps such as nitration, reduction, and sulfonation .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in specialized reactors, followed by purification processes such as crystallization, filtration, and drying .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated phenyl derivatives, while reduction can produce amino derivatives .
Mechanism of Action
The mechanism of action of 5-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate involves its interaction with specific molecular targets and pathways. For instance, in medical research, it has shown promise in developing cancer therapeutics by targeting oncogenic miRNAs and inhibiting cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-nitroaniline: A precursor in the synthesis of 5-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate.
2-chloroaniline: Another related compound used in various chemical syntheses.
Uniqueness
Properties
IUPAC Name |
[5-chloro-2-[(2-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-14-9-10(16)7-8-11(14)15(20)18-13-6-4-3-5-12(13)17/h3-9H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZGJGYBBMPQII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(C=CC(=C1)Cl)C(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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